molecular formula C9H6F3NO B1611641 3-(2,2,2-Trifluoroethoxy)benzonitrile CAS No. 84328-66-5

3-(2,2,2-Trifluoroethoxy)benzonitrile

Cat. No.: B1611641
CAS No.: 84328-66-5
M. Wt: 201.14 g/mol
InChI Key: BUBZNWCCBZXQDP-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)benzonitrile is a chemical compound with the molecular formula C9H6F3NO. It is known for its unique structure, which includes a trifluoroethoxy group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially leading to therapeutic effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2,2-Trifluoroethoxy)benzonitrile is unique due to its specific combination of a trifluoroethoxy group and a benzonitrile core. This structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-2-7(4-8)5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBZNWCCBZXQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514825
Record name 3-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84328-66-5
Record name 3-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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